molecular formula C12H16N2O2S B3365439 6-Tosyl-1,6-diazaspiro[3.3]heptane CAS No. 1223573-45-2

6-Tosyl-1,6-diazaspiro[3.3]heptane

Cat. No. B3365439
CAS RN: 1223573-45-2
M. Wt: 252.33 g/mol
InChI Key: LSCPFHZHQQBEQT-UHFFFAOYSA-N
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Description

6-Tosyl-1,6-diazaspiro[3.3]heptane is a spirocyclic building block that is part of a series of advanced angular [3.3]heptanes . It is a complex organic compound that has been developed by Carreira and coworkers .


Synthesis Analysis

The synthesis of 6-Tosyl-1,6-diazaspiro[3.3]heptane involves a series of chemical reactions . The process involves the use of titanacyclobutane intermediates . The synthesis of all-carbon quaternary centers is an enduring challenge in organic chemistry . This methodology streamlines access to a wide variety of azaspiro[3.n]alkanes that have emerged as valuable three-dimensional inputs for drug discovery .


Molecular Structure Analysis

The molecular structure of 6-Tosyl-1,6-diazaspiro[3.3]heptane is represented by the empirical formula C19H20N2O3S . The molecular weight of the compound is 356.44 . The SMILES string representation of the molecule is O=C1CN (CC2=CC=CC=C2)C13CN (S (C4=CC=C ©C=C4) (=O)=O)C3 .


Chemical Reactions Analysis

The chemical reactions involving 6-Tosyl-1,6-diazaspiro[3.3]heptane are complex and involve multiple steps . The reactions exploit the reactivity of titanacyclobutane intermediates . The degenerate metathesis equilibria between the titanocene methylidene and C–C p-bonds could be used for alkene hydromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Tosyl-1,6-diazaspiro[3.3]heptane include its solid form and storage temperature of 2-8°C . The compound has an assay of 95% .

Future Directions

The future directions for the use of 6-Tosyl-1,6-diazaspiro[3.3]heptane are promising. The compound is part of a series of advanced angular [3.3]heptanes that have been developed for use in the synthesis of other complex organic compounds . These compounds have potential applications in various fields, including drug discovery .

properties

IUPAC Name

6-(4-methylphenyl)sulfonyl-1,6-diazaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-10-2-4-11(5-3-10)17(15,16)14-8-12(9-14)6-7-13-12/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCPFHZHQQBEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201205649
Record name 6-[(4-Methylphenyl)sulfonyl]-1,6-diazaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Tosyl-1,6-diazaspiro[3.3]heptane

CAS RN

1223573-45-2
Record name 6-[(4-Methylphenyl)sulfonyl]-1,6-diazaspiro[3.3]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1223573-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(4-Methylphenyl)sulfonyl]-1,6-diazaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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